3-benzyl-2-mercapto-3,5-dihydro-4H-imidazol-4-one
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Overview
Description
3-benzyl-2-mercapto-3,5-dihydro-4H-imidazol-4-one is a chemical compound with the molecular formula C₁₀H₁₀N₂OS and a molecular weight of 206.26 g/mol . This compound is known for its unique structure, which includes a benzyl group, a mercapto group, and an imidazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-2-mercapto-3,5-dihydro-4H-imidazol-4-one typically involves the reaction of benzylamine with carbon disulfide and formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the imidazole ring . The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Ethanol or methanol
Catalyst: Sodium hydroxide or potassium hydroxide
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactors: Continuous stirred-tank reactors (CSTR)
Purification: Crystallization and recrystallization
Quality Control: High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy
Chemical Reactions Analysis
Types of Reactions
3-benzyl-2-mercapto-3,5-dihydro-4H-imidazol-4-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Disulfides and sulfoxides.
Reduction: Reduced imidazole derivatives.
Substitution: Halogenated benzyl derivatives.
Scientific Research Applications
3-benzyl-2-mercapto-3,5-dihydro-4H-imidazol-4-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-benzyl-2-mercapto-3,5-dihydro-4H-imidazol-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The mercapto group can form covalent bonds with cysteine residues in proteins, leading to inhibition of enzyme activity. The imidazole ring can interact with metal ions and other cofactors, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-mercapto-1-methylimidazole
- 2-mercapto-4-methylimidazole
- 2-mercapto-5-methylimidazole
Uniqueness
3-benzyl-2-mercapto-3,5-dihydro-4H-imidazol-4-one is unique due to the presence of the benzyl group, which enhances its lipophilicity and potential interactions with biological membranes. This structural feature distinguishes it from other mercaptoimidazole derivatives and contributes to its unique chemical and biological properties .
Properties
IUPAC Name |
3-benzyl-2-sulfanylideneimidazolidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS/c13-9-6-11-10(14)12(9)7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDIIUSNPCPWLIF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=S)N1)CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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